molecular formula C13H16N2 B7869739 N-(butan-2-yl)quinolin-6-amine

N-(butan-2-yl)quinolin-6-amine

Cat. No.: B7869739
M. Wt: 200.28 g/mol
InChI Key: GUOVNROZCTYNJM-UHFFFAOYSA-N
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Description

N-(butan-2-yl)quinolin-6-amine is a heterocyclic aromatic amine derived from quinoline. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of the quinoline ring system imparts significant biological activity to these compounds, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)quinolin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and butan-2-amine.

    N-Alkylation: Quinoline undergoes N-alkylation with butan-2-amine in the presence of a suitable base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer.

    Catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates.

    Purification: The product is purified using techniques like recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: N-(butan-2-yl)quinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

N-(butan-2-yl)quinolin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in developing new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)quinolin-6-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular function and activity.

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar ring structure but without the butan-2-yl and amine substituents.

    N-(butyl)quinolin-6-amine: A similar compound with a butyl group instead of butan-2-yl.

    N-(ethyl)quinolin-6-amine: A compound with an ethyl group instead of butan-2-yl.

Uniqueness: N-(butan-2-yl)quinolin-6-amine is unique due to its specific substituents, which impart distinct chemical and biological properties. The butan-2-yl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-butan-2-ylquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-3-10(2)15-12-6-7-13-11(9-12)5-4-8-14-13/h4-10,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOVNROZCTYNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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